N-(2-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under various pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
- 2-CHLORO-6-(4-METHYLPHENYL)ISONICOTINALDEHYDE
- 4-CHLORO-6-ISOPROPYL-2-METHYLPYRIMIDINE
Uniqueness
N-(2-CHLOROPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE stands out due to its unique combination of a chlorophenyl group and a thiazole ring system. This structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance compared to similar compounds.
Properties
Molecular Formula |
C15H11ClN4S2 |
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Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClN4S2/c1-9-13(20-6-7-21-15(20)17-9)12-8-22-14(19-12)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19) |
InChI Key |
CJYVGQRPZMLYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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